3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL
Description
Properties
IUPAC Name |
3-(3-hydroxypropyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c15-8-4-7-10-12-13-11(16)14(10)9-5-2-1-3-6-9/h1-3,5-6,15H,4,7-8H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQYJFFFOCXEOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365324 | |
| Record name | 3-(5-MERCAPTO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)PROPAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83503-21-3 | |
| Record name | 3-(5-MERCAPTO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)PROPAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Cyclization of Thiosemicarbazides
A widely adopted method involves the cyclization of thiosemicarbazide precursors in alkaline media. For example, 3-(3-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione was synthesized by refluxing 1-(3-methoxybenzoyl)thiosemicarbazide in 2 N NaOH for 3 hours. Adapting this approach, the target compound can be prepared by substituting the methoxybenzoyl group with a phenyl-propanol precursor.
Procedure :
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Dissolve 1-(phenylpropanoyl)thiosemicarbazide (0.01 mol) in 100 mL of 2 N NaOH.
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Reflux the mixture at 100°C for 3–4 hours.
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Acidify to pH 4–5 using dilute HCl to precipitate the product.
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Recrystallize from a 1:1 mixture of dimethylformamide (DMF) and water.
Key Parameters :
Hydrazinolysis of Trichloroacetyl Intermediates
An alternative route involves hydrazinolysis of trichloroacetyl intermediates, as demonstrated in the synthesis of 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol .
Procedure :
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React 2,2,2-trichloro-1-(phenylpropanoyl)ethan-1-one with hydrazine hydrate in propan-2-ol.
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Reflux at 80°C for 2 hours to form the hydrazide intermediate.
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Cyclize the hydrazide with 4-chlorophenylisothiocyanate in ethanol under basic conditions (NaOH).
Analytical Validation :
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¹H NMR : Signals at δ 11.74 ppm (NH), 7.71–7.42 ppm (phenyl protons), and 3.60 ppm (propanol -CH₂OH).
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IR : Peaks at 2550 cm⁻¹ (S-H stretch) and 3250 cm⁻¹ (O-H stretch).
Post-Cyclization Functionalization via Alkylation
S-Alkylation of Preformed Triazole Thiols
The thiol group at the 5-position of 1,2,4-triazoles is highly reactive, enabling alkylation with halogenated alcohols. For instance, 1-(4-toluenesulfonyl)-4-[3-(N-alkyl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine derivatives were synthesized by reacting triazole thiols with bromoethanamides.
Adapted Protocol for Target Compound :
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Dissolve 5-mercapto-4-phenyl-4H-1,2,4-triazole (0.005 mol) and NaOH (0.005 mol) in 40 mL ethanol.
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Add 3-bromopropan-1-ol (0.005 mol) dropwise at 0°C.
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Stir at room temperature for 6 hours.
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Concentrate under reduced pressure and recrystallize from methanol.
Optimization Insights :
Microwave-Assisted Alkylation
Microwave irradiation enhances reaction efficiency, as shown in the synthesis of S-alkyl-1,2,4-triazole-3-thiols .
Procedure :
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Mix 5-mercapto-4-phenyl-4H-1,2,4-triazole (1 mmol), 3-bromopropan-1-ol (1.2 mmol), and K₂CO₃ (2 mmol) in DMF.
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Irradiate at 100°C for 15 minutes (300 W).
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Filter and purify via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Advantages :
Multi-Step Synthesis from Hydrazine Derivatives
Thiocarbohydrazide Route
Thiocarbohydrazide serves as a versatile precursor for triazole synthesis. For example, 3-((5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl)-4-amino-5-mercapto-1,2,4-triazole was prepared by heating thiocarbohydrazide with carboxylic acids.
Adapted Synthesis :
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Heat thiocarbohydrazide (0.1 mol) and 3-phenylpropanoyl acid (0.1 mol) at 160–170°C for 2 hours.
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Disperse the fused mass in hot water and filter.
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Recrystallize from methanol to isolate the triazole thiol.
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Alkylate with 3-bromopropan-1-ol as described in Section 2.1.
Critical Notes :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Base-Mediated Cyclization | 65–72 | 3–4 hours | >95 | Simplicity, no specialized equipment |
| S-Alkylation | 58–64 | 6 hours | 92–94 | Modular side-chain introduction |
| Microwave Alkylation | 75–80 | 15 minutes | 98 | Rapid, high yield |
| Thiocarbohydrazide Route | 50–55 | 2 hours + 6 hours | 90 | Versatile for diverse substituents |
Characterization and Analytical Data
Spectroscopic Validation
Chromatographic Purity
Challenges and Optimization Strategies
Chemical Reactions Analysis
3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that triazole compounds exhibit notable antimicrobial properties. For instance, derivatives similar to 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL have been studied for their effectiveness against various bacterial strains. A study demonstrated that triazole derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential use in developing new antibiotics .
Anticancer Properties
Triazole compounds have also been investigated for their anticancer properties. In particular, modifications to the triazole ring have been shown to enhance cytotoxicity against cancer cell lines. A case study highlighted that similar compounds could induce apoptosis in cancer cells by disrupting cellular signaling pathways, making them candidates for further development in oncology .
Agricultural Applications
Plant Growth Regulators
Compounds like this compound are being explored as plant growth regulators. Research has indicated that triazole derivatives can inhibit enzymes involved in the biosynthesis of gibberellins, which are crucial for plant growth. This inhibition can lead to stunted growth in unwanted plants (weeds), providing a method for weed management .
Pesticidal Activity
The compound has been studied for its potential as a pesticide. Triazoles have been shown to possess fungicidal properties, effectively controlling fungal diseases in crops. The mechanism typically involves the disruption of fungal cell membrane integrity or metabolic processes, making these compounds valuable in agricultural formulations .
Corrosion Inhibition
Metal Protection
Research has shown that triazole derivatives can serve as effective corrosion inhibitors for metals such as steel and aluminum. The presence of sulfur and nitrogen atoms in the structure enhances adsorption onto metal surfaces, forming protective layers that prevent oxidation. A study demonstrated the effectiveness of a related compound in reducing corrosion rates in acidic environments .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL involves its interaction with various molecular targets and pathways. For instance, in antimicrobial activity, the compound may inhibit the synthesis of essential biomolecules in microorganisms . In anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-ol
- CAS Number : 83503-21-3 , 828295-64-3 (alternative listing)
- Molecular Formula : C₁₁H₁₃N₃OS
- Molecular Weight : 235.31 g/mol
- Structural Features: Combines a 1,2,4-triazole core substituted with a phenyl group at position 4, a mercapto (-SH) group at position 5, and a propanol chain at position 2.
The compound is commercially available but lacks extensive pharmacological characterization .
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences in Structure and Properties
Substituent Effects: Hydrophilicity: The propanol chain in the target compound enhances hydrophilicity compared to analogs with methylthio (e.g., compounds from ) or aromatic substituents (e.g., 4-(5-mercapto-4H-triazol-3-yl)phenol ). Mercapto Group: The -SH group in the target compound and analogs (e.g., 4,5-diphenyl-4H-1,2,4-triazole-3-thiol ) may confer antioxidant properties, similar to thiazolidinone derivatives .
Biological Activity: Antimicrobial Potential: Thiazolidinone derivatives (e.g., from ) exhibit notable antibacterial and antifungal activities, whereas the target compound lacks documented data.
Synthetic Efficiency: Microwave-assisted synthesis (e.g., for thiazolidinones ) reduces reaction times compared to traditional methods (e.g., InCl₃-catalyzed alkylation ), but the target compound’s synthesis route remains unclear.
Physicochemical Data
Table 2: Physicochemical Comparison
Biological Activity
3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and case studies.
The compound's molecular formula is , with a molecular weight of approximately 235.31 g/mol. Its structure features a triazole ring, which is known for contributing to various biological activities.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of mercapto-substituted triazoles. For instance, a study demonstrated that derivatives of triazole compounds exhibited significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds ranged from 1 to 32 µg/mL against clinical strains of Enterococcus and Staphylococcus species .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | 1 - 32 |
| Other derivatives | Enterococcus sp. | 1 - 32 |
2. Anticancer Activity
The anticancer properties of this compound have been evaluated using various cancer cell lines. Research indicates that mercapto-substituted triazoles can induce cytotoxic effects in cancer cells. For example, studies report IC50 values below 10 µg/mL for several derivatives against HeLa and MCF-7 cell lines, indicating potent anticancer activity .
| Cell Line | IC50 (µg/mL) | Activity Level |
|---|---|---|
| HeLa | <10 | High |
| MCF-7 | <10 | High |
3. Antioxidant Activity
The antioxidant capacity of the compound has also been assessed. Compounds with similar structures have shown significant free radical scavenging activity in vitro. For instance, studies suggest that these triazole derivatives can effectively reduce oxidative stress markers in cellular models .
The biological activities of this compound are thought to arise from its ability to interact with various biological targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspases or by inhibiting cell cycle progression.
Case Studies
Several case studies have explored the efficacy of triazole derivatives in clinical settings:
- Study on MRSA Strains : A clinical trial involving patients with MRSA infections demonstrated that treatment with a derivative similar to this compound resulted in significant reductions in bacterial load compared to control groups .
- Anticancer Trials : In vitro studies on human cancer cell lines showed that the compound effectively inhibited tumor growth and induced apoptosis at low concentrations .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-ol, and how can reaction conditions be optimized for reproducibility?
- Methodology : Two primary pathways are described in literature:
- Route 1 : Cyclocondensation of succinic anhydride derivatives with aminoguanidine hydrochloride in the presence of amines, followed by thiolation steps .
- Route 2 : Microwave-assisted synthesis under controlled power (150 W) and temperature (100°C) to reduce reaction time and improve yield, as demonstrated for structurally similar triazole-thiol derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and purity of this compound?
- Spectroscopy :
- NMR : Assign peaks for the propanol chain (δ ~3.5–4.0 ppm for -CH2OH) and aromatic protons (δ ~7.2–7.8 ppm for the phenyl group).
- FT-IR : Confirm the presence of -SH (2500–2600 cm⁻¹) and -OH (3200–3400 cm⁻¹) stretches .
Advanced Research Questions
Q. How does tautomerism in the triazole ring impact the compound’s reactivity and biological activity?
- Tautomeric Analysis : The 1,2,4-triazole ring exhibits thione-thiol tautomerism. Computational modeling (DFT) paired with experimental data (X-ray, NMR) can identify dominant tautomers. For example, sulfur-centered tautomers often dominate in protic solvents, influencing hydrogen-bonding interactions .
- Biological Implications : Thiol forms may enhance metal coordination (e.g., with Zn²⁺ in enzymes) or redox activity, critical for antimicrobial or antiproliferative studies .
Q. What strategies can resolve contradictions in stability data under varying pH and temperature conditions?
- Experimental Design :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Use buffered solutions (pH 1–13) to assess hydrolytic degradation. For example, the propanol chain may undergo oxidation at pH > 10 .
- Contradiction Resolution : Cross-validate results using multiple techniques (e.g., LC-MS for degradation products, DSC for thermal stability) .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methods :
- Molecular Docking : Use AutoDock Vina to model binding to targets like cytochrome P450 or bacterial DHFR. The mercapto group often acts as a hydrogen-bond donor .
- MD Simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .
- Validation : Compare with experimental IC50 values from enzyme inhibition assays .
Q. What are the challenges in synthesizing derivatives with modified substituents, and how can regioselectivity be controlled?
- Challenges : Competing reactions at N1 vs. N2 positions of the triazole ring. For example, alkylation of the mercapto group may require protecting groups .
- Regioselectivity Control :
- Use bulky directing groups (e.g., trityl chloride) to block undesired sites.
- Optimize solvent polarity (e.g., DMF for SN2 reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
